(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid
Description
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Properties
IUPAC Name |
[5-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-5-9(14)6-10(8)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNCBYFATHDYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CNC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-(((tert-Butoxycarbonyl)amino)methyl)-5-fluorophenyl)boronic acid is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. The compound's structure features a boronic acid group, which is known for its ability to interact with biomolecules, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H18BNO4. Its structure includes:
- Boronic Acid Group : Contributes to its reactivity and biological interactions.
- Fluorophenyl Ring : Enhances lipophilicity and may influence binding affinity to targets.
- tert-Butoxycarbonyl (Boc) Group : Serves as a protecting group, which can be removed under specific conditions to reveal the active amine.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Boronic acids have been shown to inhibit proteasomes, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The boronic acid moiety can act as a reversible inhibitor for serine proteases and other enzymes.
- Proteasome Inhibition : By binding to the active site of the proteasome, boronic acids can disrupt protein degradation pathways, leading to cell cycle arrest and apoptosis.
- Kinase Inhibition : Some studies suggest that boronic acids can inhibit specific kinases involved in cancer progression.
Antitumor Activity
In vitro studies have demonstrated that derivatives of boronic acids, including those similar to this compound, exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT 116 (Colon Cancer) | 5.0 | Proteasome inhibition |
| Compound B | MCF7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Compound C | PC3 (Prostate Cancer) | 4.8 | Kinase inhibition |
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit serine proteases, which are critical in numerous physiological processes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Trypsin | Competitive | 1.5 |
| Chymotrypsin | Non-competitive | 2.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
